2-Propanol, 1-chloro-3-(2-methoxyphenoxy)-
Overview
Description
2-Propanol, 1-chloro-3-(2-methoxyphenoxy)- is a useful research compound. Its molecular formula is C10H13ClO3 and its molecular weight is 216.66 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known to be an intermediate in the synthesis of metoprolol , a selective β1-blocker drug . Therefore, it can be inferred that the compound might interact with similar targets as metoprolol, such as β1-adrenergic receptors.
Mode of Action
Given its role as an intermediate in the synthesis of metoprolol , it may share similar interactions with its targets. Metoprolol acts by selectively inhibiting β1-adrenergic receptors, thereby reducing the heart rate and blood pressure .
Biochemical Pathways
As an intermediate in the synthesis of metoprolol , it may be involved in the same biochemical pathways. Metoprolol affects the adrenergic signaling pathway, specifically inhibiting the action of catecholamines on β1-adrenergic receptors .
Pharmacokinetics
As an intermediate in the synthesis of metoprolol , its pharmacokinetic properties may be similar. Metoprolol is well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
As an intermediate in the synthesis of metoprolol , its effects may be similar. Metoprolol reduces heart rate and blood pressure by selectively inhibiting β1-adrenergic receptors .
Action Environment
Factors such as temperature, ph, and the presence of other substances can generally affect the stability and efficacy of chemical compounds .
Properties
IUPAC Name |
1-chloro-3-(2-methoxyphenoxy)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,12H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLRDAZOIOYMGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CCl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25772-81-0 | |
Record name | 1-Chloro-3-(2-methoxyphenoxy)-2-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025772810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-CHLORO-3-(2-METHOXYPHENOXY)-2-PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE9VL4D4T8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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